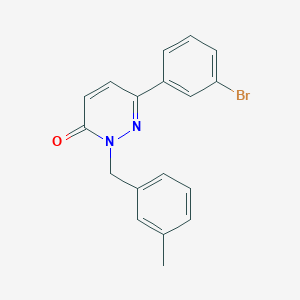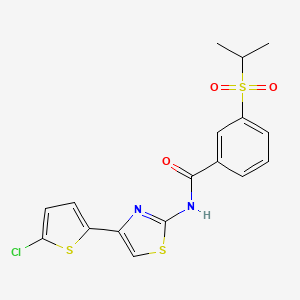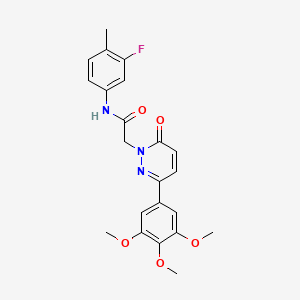
6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine class of heterocyclic compounds. It has gained significant attention among researchers due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one is not fully understood. However, it has been proposed to act through the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been reported to inhibit the activity of various kinases, including PI3K and AKT, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells by activating various apoptotic pathways. Additionally, it has been shown to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one in lab experiments include its high yield synthesis method, its potential applications in various scientific fields, and its promising anticancer, antifungal, and antibacterial activity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one. One potential direction is to investigate its potential applications in drug discovery and development. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, research is needed to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Wissenschaftliche Forschungsanwendungen
6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antifungal and antibacterial activity against various pathogens, including Candida albicans and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-4-2-5-14(10-13)12-21-18(22)9-8-17(20-21)15-6-3-7-16(19)11-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSDXWREVQXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,1-bis(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3410924.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410944.png)
![N-(2,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410955.png)
![N1-allyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3410963.png)
![5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B3410967.png)
![2,6-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3410976.png)
![2,5-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3410980.png)



![5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chlorobenzamide](/img/structure/B3411016.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B3411020.png)
![N-(4-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411025.png)
![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411028.png)